molecular formula C28H28P2 B149224 (2S,3S)-(-)-Bis(diphenylphosphino)butane CAS No. 64896-28-2

(2S,3S)-(-)-Bis(diphenylphosphino)butane

Cat. No. B149224
CAS RN: 64896-28-2
M. Wt: 426.5 g/mol
InChI Key: FWXAUDSWDBGCMN-ZEQRLZLVSA-N
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Description

(2S,3S)-(-)-Bis(diphenylphosphino)butane is a chiral diphosphine ligand that is often used in coordination chemistry to create complexes with various metals. The ligand itself is characterized by its two phosphorus atoms, which are capable of binding to a metal center, and its chiral carbon atoms, which can induce chirality in the resulting metal complexes. This ligand is particularly interesting due to its ability to influence the stereochemical outcomes of reactions when coordinated to metals.

Synthesis Analysis

The synthesis of related diphosphine ligands has been explored in various studies. For instance, the reaction of 2-butyne-1,4-diol with chlorodiphenylphosphine was found to yield 2,3-bis(diphenylphosphinyl)-1,3-butadiene, a compound related to the bis(diphenylphosphino)butane ligands . This reaction was clarified through NMR spectroscopic data, which helped elucidate the structure of the product.

Molecular Structure Analysis

The molecular structure of complexes formed with (2S,3S)-(-)-Bis(diphenylphosphino)butane can be quite intricate. For example, the addition of H2 to a bis(diphenylphosphino)butaneiridium(I) complex results in a single stereoisomer. The crystal structure of this complex was determined, revealing an orthorhombic space group and providing insights into the hexacoordinate bis-biphosphine chelate complex's structure . The stereospecificity of hydrogen addition in this case was concluded to be steric in origin.

Chemical Reactions Analysis

The chemical reactivity of (2S,3S)-(-)-Bis(diphenylphosphino)butane is often studied in the context of its metal complexes. The stereospecificity of reactions, such as hydrogen addition, is a key area of interest. The formation of a single stereoisomer upon the addition of dihydrogen to the iridium complex indicates a high level of control over the reaction outcome, which is crucial for applications in asymmetric synthesis .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of (2S,3S)-(-)-Bis(diphenylphosphino)butane, such properties can be inferred from the structural data and the behavior of its complexes. The chiral nature of the ligand suggests that it would have specific optical properties, such as optical rotation, which could be used to determine its enantiomeric purity. The phosphorus atoms in the ligand are likely to have a high affinity for metal centers, which is evidenced by the formation of stable complexes with iridium and rhodium .

Scientific Research Applications

Catalytic Applications

  • Asymmetric Hydroformylation : Chiraphos has been utilized in rhodium-catalyzed asymmetric hydroformylation, yielding high stereoselectivity in the formation of aldehydes from olefins (Hayashi, Tanaka, Ikeda, & Ogata, 1979). Similarly, its use in rhodium and platinum-catalyzed asymmetric hydroformylation of mono- and disubstituted ethenes showed significant optical yield, though with reduced catalytic activity compared to other ligands (Consiglio, Morandini, Scalone, & Pino, 1985).
  • Synthesis of Lactones and Bis-Lactones : In the presence of palladium acetate, Chiraphos effectively catalyzes the cyclocarbonylation of various substrates, including steroids, leading to the formation of new lactones and bis-lactones (Vasapollo, Mele, & Ali, 2003).

Structural Characterization and Synthesis

Other Applications

  • Palladium-catalyzed Reactions : Chiraphos has been instrumental in facilitating various palladium-catalyzed reactions, such as the cyclocarbonylation of allylphenols (Maffei, Mele, Ciccarella, Vasapollo, Crisafulli, Sciré, & Mantia, 2002) and decarboxylative coupling reactions (Moon, Jang, & Lee, 2009).
  • Alternating Copolymerization : It has been used in the alternating copolymerization of carbon monoxide with olefins, demonstrating significant catalytic activity (Chien, Zhao, & Xu, 1992).

Safety And Hazards

“(2S,3S)-(-)-Bis(diphenylphosphino)butane” is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

[(2S,3S)-3-diphenylphosphanylbutan-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2/c1-23(29(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24(2)30(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-24H,1-2H3/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXAUDSWDBGCMN-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435814
Record name (S,S)-Chiraphos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-(-)-Bis(diphenylphosphino)butane

CAS RN

64896-28-2
Record name 1,1′-[(1S,2S)-1,2-Dimethyl-1,2-ethanediyl]bis[1,1-diphenylphosphine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64896-28-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chiraphos, (S,S)-
Source ChemIDplus
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Record name (S,S)-Chiraphos
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Record name (2S,3S)-(-)-2,3-Bis(diphenylphosphino)butane
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Record name CHIRAPHOS, (S,S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
U Matteoli, V Beghetto, C Schiavon, A Scrivanti… - Tetrahedron …, 1997 - Elsevier
A new synthesis of CHIRAPHOS starting from readily available 2,3-bis(diphenylphosphinyl)-1,3-butadiene has been devised. The key step of the synthesis is the hydrogenation of the …
Number of citations: 28 www.sciencedirect.com
PA Agaskar, FA Cotton, IF Fraser… - Inorganic …, 1986 - ACS Publications
The electronic absorption spectra and circular dichroism (CD) spectra of the chiral molecules/3-Mo2X4 (S, S-dppb) 2, with X= Cl, Br and 5, 5'-dppb=(2S, 3S)-bis (diphenylphosphino) …
Number of citations: 38 pubs.acs.org
IS Thorburn, SJ Rettig, BR James - Journal of organometallic chemistry, 1985 - Elsevier
Efforts to develop catalysts for asymmetric hydrogenation using ruthenium(II)- chelated ditertiary phosphine complexes have led to the synthesis of the complexes [{Ru(PP)(CH 3 CN)} …
Number of citations: 47 www.sciencedirect.com
LJ Farrugia, A McVitie, RD Peacock - Inorganic Chemistry, 1988 - ACS Publications
Dimolybdenum tetraacetate reacts with the alkylating agents [Me3Q][BF4] or [Et30][BF4] to give exclusively, cii-[Mor (MeC02) 2 (MeCN) 6][BF4] 2 in which the quadruply bonded …
Number of citations: 0 pubs.acs.org
NC Payne, DW Stephan - Journal of Organometallic Chemistry, 1982 - Elsevier
Diastereomeric platinum complexes of formula [Pt(chelate)CH 3 L]ClO 4 have been prepared, where (chelate) is disphosphineligand, either 2S ,3S-bis(diphenylphosphino)butane, or (+)…
Number of citations: 2 www.sciencedirect.com
LJ Farrugia, A McVitie… - Inorganic chemistry (Print …, 1988 - pascal-francis.inist.fr
Reaction of cis-[Mo2(MeCO2)2(MeCN)6][BF4]2 with dmpe and SS-dppb: preparation, crystal structure, and spectroscopic properties of trans-[Mo2(MeCO2)2(dmpe)2][BF4]2 (dmpe=bis(dimethylphosphino)ethane …
Number of citations: 20 pascal-francis.inist.fr
NC Payne, DW Stephan - Journal of Organometallic Chemistry, 1981 - Elsevier
Diastereomeric Pt complexes of formula [Pt(PP)CH 3 (P ★ )]ClO 4 , where PP is bis(diphenylphosphino)ethane or a chiral bidentate phosphine, one of 2S-3S-bis((diphenylphosphino)…
Number of citations: 2 www.sciencedirect.com
M Zhou, C Qi, X Yan, X Li, S Jin… - Chemistry–A European …, 2021 - Wiley Online Library
The [Au x Ag 16‐x (SAdm) 8 (Dppe) 2 ] nanocluster with aggregation‐induced emission (AIE) was synthesized from a non‐fluorescent [Au 9 Ag 12 (SAdm) 4 (Dppm) 6 Cl 6 ](SbF 6 ) 3 …
BR James, CG Young - Journal of the Chemical Society, Chemical …, 1983 - pubs.rsc.org
Treatment of the racemic disubstituted pent-4-enals (1) and (2) at ca. 150 C with the chiral complex [Rh(chiraphos)2]Cl [chiraphos = 2S,3S-bis(diphenylphosphino)butane] results in a …
Number of citations: 68 pubs.rsc.org
B Steinmetz, WA Schenk - Organometallics, 1999 - ACS Publications
A convenient, high-yield (91%) synthesis of [(η 5 -C 5 Me 5 )Ru(NCMe) 3 ]PF 6 (4−PF 6 ) by zinc reduction of [(η 5 -C 5 Me 5 )RuCl 2 ] n (1) in acetonitrile solution is described. Two …
Number of citations: 133 pubs.acs.org

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